N-(4-Amino-3-chlorophenyl)benzenesulfonamide
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Overview
Description
N-(4-Amino-3-chlorophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H11ClN2O2S . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorine atom, and a benzenesulfonamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-3-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Derivatives with various substituents on the amino group.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
N-(4-Amino-3-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing bacterial growth .
Comparison with Similar Compounds
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-Amino-N-(3-chlorophenyl)benzenesulfonamide
Comparison: N-(4-Amino-3-chlorophenyl)benzenesulfonamide is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to similar compounds .
Properties
CAS No. |
88680-88-0 |
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Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-(4-amino-3-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2 |
InChI Key |
LRPRWZZFRHJIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
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